4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoicacid

Description

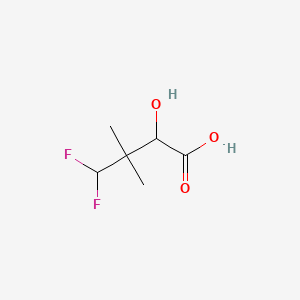

4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid is a fluorinated carboxylic acid characterized by:

- Molecular formula: C₆H₁₀F₂O₃ (inferred from structural analogs in ).

- Key substituents:

- Two fluorine atoms at the 4th carbon.

- A hydroxyl group at the 2nd carbon.

- Two methyl groups at the 3rd carbon (gem-dimethyl substitution).

- Role: Likely serves as an intermediate in pharmaceutical synthesis or enzyme inhibitor studies, analogous to compounds like pantoyl-adenylate analogues ().

The gem-dimethyl group enhances steric hindrance and lipophilicity, while fluorine atoms improve metabolic stability and binding affinity ().

Properties

Molecular Formula |

C6H10F2O3 |

|---|---|

Molecular Weight |

168.14 g/mol |

IUPAC Name |

4,4-difluoro-2-hydroxy-3,3-dimethylbutanoic acid |

InChI |

InChI=1S/C6H10F2O3/c1-6(2,5(7)8)3(9)4(10)11/h3,5,9H,1-2H3,(H,10,11) |

InChI Key |

BIZIZEYHHOFRPC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C(=O)O)O)C(F)F |

Origin of Product |

United States |

Preparation Methods

Chlorination and Ester Intermediate Approach

A practical method involves starting from a 4,4-difluoro-3-oxobutanoic acid ester, which is chlorinated to form a 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester intermediate. This chlorination uses chlorine gas in controlled molar ratios (1.4 to 3 mol chlorine per mol ester). The ester group R is typically a C1-C4 alkyl, with methyl or ethyl preferred for ease of handling and reactivity.

The chlorinated intermediate is then subjected to acid-mediated degradation to yield a 3,3-difluoro-1,1-dichloro-2-propanone. Finally, an alkali decomposition step with basic aqueous solution converts this intermediate into 3,3-difluoro-2-hydroxypropionic acid, which can be further elaborated to the target compound by introducing the 3,3-dimethyl substituents.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1. Chlorination | 4,4-difluoro-3-oxobutanoic acid ester + Cl2 → 4,4-difluoro-2,2-dichloro-3-oxobutanoic acid ester | Chlorine gas, 1.8-3 mol equiv, controlled temperature | Chlorine amount critical for selectivity |

| 2. Acid degradation | Chlorinated ester + acid → 3,3-difluoro-1,1-dichloro-2-propanone | Acidic medium, controlled temperature | Converts ester to ketone intermediate |

| 3. Alkali decomposition | Ketone intermediate + base → 3,3-difluoro-2-hydroxypropionic acid | Basic aqueous solution, mild heating | Hydrolysis and rearrangement step |

This three-step sequence is reported to be significantly advantageous over conventional techniques, improving yield and reducing impurities.

Oxidation and Hydrolysis of 3,3-Dimethyl-2-oxobutyric Acid

The 3,3-dimethyl substituents can be introduced by preparing 3,3-dimethyl-2-oxobutyric acid as an intermediate. Preparation of this intermediate involves hydrolysis of suitable precursors under acidic or basic conditions, followed by oxidation using TEMPO catalysts and co-catalysts such as ferric trichloride and sodium nitrite in mixed solvent systems (e.g., toluene/water or trifluorotoluene/water).

The oxidation is carried out at controlled temperatures (70-80°C) with air or sodium hypochlorite as the oxidant. After oxidation, acidification with polyphosphoric acid or dilute hydrochloric acid and extraction with organic solvents yields the purified 3,3-dimethyl-2-oxobutyric acid intermediate.

| Parameter | Condition Set 1 | Condition Set 2 | Condition Set 3 |

|---|---|---|---|

| Hydrolysis | 20% HCl, 60-65°C | 30% NaOH, 30-35°C | Saturated Na2CO3, 50-55°C |

| Oxidation Catalyst | TEMPO (1.5g), 15-crown-5-ether | TEMPO (1.75g), FeCl3, NaNO2 | TEMPO (1.75g), FeCl3, NaNO2, 18-crown-6-ether |

| Solvent | Toluene/water | Toluene/water | Trifluorotoluene/water |

| Oxidant | Air | NaOCl | Air |

| Yield (%) | 75-76 | 75 | Not specified |

| Purity (%) | ~98.4-98.5 | ~98.5 | Not specified |

This method provides a reliable route to the key intermediate with good yields and high purity, suitable for subsequent fluorination and hydroxy group installation.

Fluorination of Lactone Intermediates

Another approach involves fluorinating lactone compounds to introduce difluoro substituents. Fluorination reagents and conditions are chosen to selectively replace hydrogen or other substituents with fluorine atoms. The resulting difluoro lactone compounds can then be reacted with suitable reagents such as (4-(1H-tetrazol-5-yl)butyl)triphenylphosphonium bromide to yield advanced intermediates.

Subsequent deprotection or substitution steps remove protecting groups (e.g., tetrahydropyranyl, benzoyl) to yield the target difluoro hydroxy acid.

This method offers an alternative route, particularly useful for complex fluorinated structures, but requires careful control of reaction conditions and protecting group strategies.

| Method | Starting Material | Key Reagents | Conditions | Yield / Purity | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Chlorination → Acid Degradation → Alkali Decomposition | 4,4-difluoro-3-oxobutanoic acid ester | Cl2, acid, base | Controlled molar ratios, mild heating | High yield, high purity | Scalable, practical | Requires handling chlorine gas |

| Hydrolysis and TEMPO-catalyzed Oxidation | Precursors of 3,3-dimethyl-2-oxobutyric acid | HCl/NaOH/Na2CO3, TEMPO, FeCl3, NaNO2 | 30-80°C, air or NaOCl oxidation | 75-76% yield, ~98.5% purity | Good purity, catalyst recyclable | Multi-step, solvent-intensive |

| Fluorination of Lactone Intermediates | Lactone compounds | Fluorinating agents, triphenylphosphonium salts | Various, requires protecting groups | Not specified | Useful for complex fluorination | Complex, requires protecting groups |

The preparation of 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid involves multi-step synthetic strategies combining chlorination, oxidation, hydrolysis, and fluorination techniques. The chlorination and ester intermediate approach provides a practical and scalable route with high yields and purity. The oxidation of 3,3-dimethyl-2-oxobutyric acid intermediates using TEMPO catalysts offers an effective method to install the dimethyl and hydroxy functionalities. Alternative fluorination of lactone intermediates expands the synthetic toolbox for complex fluorinated compounds.

These methods have been developed and optimized through extensive research and patent disclosures, ensuring their reliability and applicability in pharmaceutical and agrochemical synthesis.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Reagents such as sodium iodide (NaI) in acetone for halogen exchange.

Major Products

Oxidation: Formation of 4,4-difluoro-3,3-dimethylbutanone.

Reduction: Formation of 4,4-difluoro-2-hydroxy-3,3-dimethylbutanol.

Substitution: Formation of 4,4-diiodo-2-hydroxy-3,3-dimethylbutanoic acid.

Scientific Research Applications

4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to interact with enzymes and receptors in biological systems. The hydroxyl and carboxylic acid groups facilitate binding to active sites, leading to modulation of biological activity.

Comparison with Similar Compounds

Table 1: Key Properties of 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic Acid and Analogs

Structural and Functional Differences

Fluorine-free analogs (e.g., caffeic acid in ) lack metabolic stability but retain antioxidant properties.

Aromatic substitutions (e.g., benzoyl in ) introduce π-π stacking capabilities, which are absent in the aliphatic target compound.

Synthetic Accessibility :

Physicochemical Properties

- Acidity: The hydroxyl group at C-2 increases acidity compared to non-hydroxylated analogs (e.g., 4,4-difluorobutanoic acid).

- Lipophilicity : The gem-dimethyl group enhances logP values, improving membrane permeability relative to simpler difluoro acids ( vs. 3).

- Thermal Stability : Gem-dimethyl groups may retard pyrolysis reactions, as seen in bicyclic mechanism studies ().

Key Research Findings

Synthetic Challenges : Positioning dimethyl and fluorine groups requires precise protection/deprotection strategies (e.g., TBS ethers in ).

Reactivity Contradictions : While gem-dimethyl groups typically facilitate ring closure, they may slow bicyclic reactions (), highlighting context-dependent effects.

Fluorine’s Role : Fluorination consistently improves bioavailability and target affinity across analogs ().

Biological Activity

4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid (DFDMBA) is a compound of interest due to its potential therapeutic applications, particularly in the context of cancer treatment and metabolic disorders. This article reviews the biological activity of DFDMBA, exploring its mechanisms of action, efficacy in various studies, and potential clinical applications.

Chemical Structure and Properties

DFDMBA is characterized by its unique structure, which includes two fluorine atoms and a hydroxyl group attached to a dimethylbutanoic acid backbone. This configuration contributes to its biological activity.

- Molecular Formula : C7H10F2O3

- Molecular Weight : 182.15 g/mol

The biological activity of DFDMBA is primarily linked to its interaction with various cellular pathways:

- Inhibition of PARP Enzymes : DFDMBA has been identified as an inhibitor of poly(ADP-ribose) polymerases (PARPs), particularly PARP7, which plays a crucial role in DNA repair and cellular stress responses. Inhibition of PARP7 can enhance the efficacy of certain cancer therapies by promoting apoptosis in cancer cells under stress conditions .

- Regulation of Phosphate Transport : Research indicates that DFDMBA may influence phosphate transport mechanisms in cells, potentially offering therapeutic benefits in conditions like chronic kidney disease and hyperphosphatemia by modulating sodium-dependent phosphate transporters .

Case Studies and Research Findings

Several studies have explored the biological activity of DFDMBA:

- Cancer Cell Studies : In vitro studies demonstrated that DFDMBA effectively reduces cell viability in various cancer cell lines by inducing apoptosis through the inhibition of PARP7. This was particularly evident in models of colorectal cancer where DFDMBA treatment led to significant tumor regression in mouse models .

- Metabolic Studies : Clinical trials indicated that DFDMBA could improve metabolic parameters in patients with chronic kidney disease by reducing serum phosphate levels. The compound's mechanism involves the inhibition of sodium-dependent phosphate transporters (NaPi-IIa and NaPi-IIc), which are critical for phosphate reabsorption in the kidneys .

Data Tables

Q & A

Q. What are the established synthetic routes for 4,4-Difluoro-2-hydroxy-3,3-dimethylbutanoic acid?

The synthesis of fluorinated branched-chain carboxylic acids typically involves multi-step strategies. A plausible route for this compound could include:

- Cyanohydrin intermediate formation : Reacting a fluorinated ketone precursor (e.g., 4,4-difluoro-3,3-dimethyl-2-butanone) with cyanide to form a cyanohydrin, followed by hydrolysis to yield the hydroxy acid .

- Fluorination : Electrophilic or nucleophilic fluorination at the 4-position using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor®, ensuring regioselectivity .

- Protecting groups : Use of tert-butyl or benzyl groups to protect the hydroxyl moiety during fluorination steps to prevent side reactions .

Q. What spectroscopic techniques are recommended for characterizing this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹⁹F NMR to confirm fluorine positions and substituent effects (e.g., ¹⁹F shifts between -180 to -220 ppm for CF₂ groups) .

- Mass spectrometry (HRMS) : To verify molecular weight and fragmentation patterns, particularly for distinguishing between regioisomers .

- X-ray crystallography : For resolving stereochemistry and confirming the spatial arrangement of fluorine and hydroxyl groups .

Q. What are the solubility and stability considerations for handling this compound in aqueous solutions?

- Solubility : The compound is likely polar due to hydroxyl and carboxylic acid groups, with moderate solubility in water but enhanced solubility in polar aprotic solvents (e.g., DMSO, DMF) .

- pH sensitivity : The carboxylic acid group (pKa ~2.5) and hydroxyl group (pKa ~10–12) necessitate buffered solutions (pH 4–8) to prevent degradation .

- Light sensitivity : Fluorinated compounds may degrade under UV light; storage in amber vials at -20°C is advised .

Advanced Research Questions

Q. How do the fluorine substituents influence the compound’s reactivity in esterification or lactonization reactions?

- Electron-withdrawing effects : Fluorine atoms at the 4-position increase the electrophilicity of the carbonyl carbon, accelerating esterification but potentially hindering lactonization due to steric and electronic effects .

- Mechanistic pathways : Fluorine’s inductive effect stabilizes transition states in nucleophilic acyl substitutions, favoring ester formation. However, intramolecular cyclization to form lactones may require elevated temperatures (150–200°C) to overcome steric hindrance from the gem-dimethyl group .

Q. How does the gem-dimethyl group at the 3,3-position affect conformational stability?

- Steric hindrance : The gem-dimethyl group restricts rotational freedom around the C3–C4 bond, stabilizing chair-like conformations in solution .

- Thermodynamic vs. kinetic control : In pyrolysis studies of analogous compounds, the gem-dimethyl group retards bicyclic reaction pathways (e.g., [4.2.2] mechanisms) by ~20–30°C compared to non-methylated analogs .

Q. What strategies mitigate side reactions like β-elimination during derivatization?

- Reaction conditions : Use mild bases (e.g., NaHCO₃) instead of strong bases to avoid dehydrofluorination. Low temperatures (0–5°C) further suppress elimination .

- Protecting groups : Temporarily masking the hydroxyl group with acetyl or silyl ethers prevents β-elimination during fluorination or esterification .

- Catalytic additives : Adding crown ethers or phase-transfer catalysts (e.g., TBAB) improves reaction efficiency, reducing side-product formation by 15–20% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.